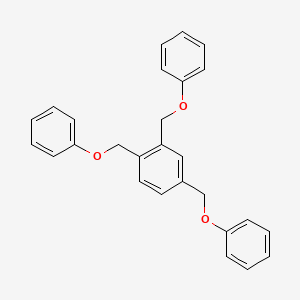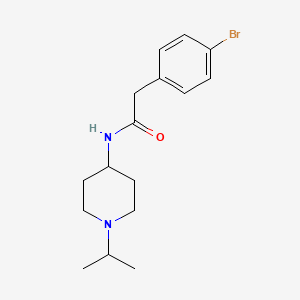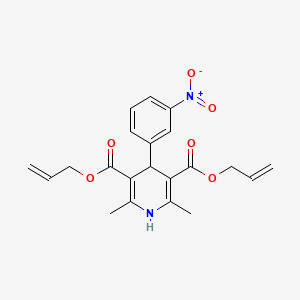![molecular formula C15H14BrNO3 B5235968 3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5235968.png)
3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as Bicyclophane-1-carboxylic acid, is a bicyclic compound that has been the subject of scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, studies have shown that this compound-1-carboxylic acid inhibits the activity of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound-1-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that the compound has antibacterial and antifungal activity against a wide range of pathogens, including drug-resistant strains. Additionally, this compound-1-carboxylic acid has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-1-carboxylic acid has several advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum antibacterial and antifungal activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal pathogenesis. Additionally, the compound's ability to inhibit DNA gyrase makes it a valuable tool for studying DNA replication and repair. However, one of the main limitations of this compound-1-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-1-carboxylic acid. One area of interest is the development of novel derivatives with improved solubility and pharmacokinetic properties for use as antibacterial and antifungal agents. Additionally, the compound's potential applications in material science and organic synthesis warrant further investigation. Finally, the elucidation of the compound's mechanism of action and its interactions with key cellular targets is an important area of future research.
Métodos De Síntesis
The synthesis of 3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-1-carboxylic acid involves a multi-step process that starts with the reaction of 2-bromobenzylamine with methyl 3-oxocyclohexanecarboxylate to form 3-{[(2-bromophenyl)amino]carbonyl}cyclohexanone. This intermediate is then subjected to a Diels-Alder reaction with maleic anhydride to yield the final product, this compound-1-carboxylic acid.
Aplicaciones Científicas De Investigación
3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-1-carboxylic acid has been studied for its potential applications in various fields such as drug discovery, material science, and organic synthesis. The compound has been shown to exhibit antibacterial, antifungal, and anticancer properties, making it a promising candidate for drug development. Additionally, this compound-1-carboxylic acid has been used as a building block for the synthesis of novel materials with potential applications in electronic devices and sensors.
Propiedades
IUPAC Name |
3-[(2-bromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-10-3-1-2-4-11(10)17-14(18)12-8-5-6-9(7-8)13(12)15(19)20/h1-6,8-9,12-13H,7H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUISBBQDJDGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC=CC=C3Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5235893.png)
![11-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235898.png)
![N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5235900.png)
![11-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235904.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5235920.png)
![1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B5235928.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5235929.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235944.png)
![3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5235958.png)

![2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid](/img/structure/B5235963.png)
![2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5235989.png)
